molecular formula C20H19N3O3 B11145501 2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone

2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone

Cat. No.: B11145501
M. Wt: 349.4 g/mol
InChI Key: BCCRRQNAKAOLSD-UHFFFAOYSA-N
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Description

2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone is a complex organic compound with a unique structure that includes a phthalazinone core, a phenylmorpholino group, and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone typically involves multiple steps, starting with the preparation of the phthalazinone core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylphthalic anhydride with hydrazine hydrate can yield the phthalazinone core, which is then further functionalized.

The introduction of the phenylmorpholino group is achieved through nucleophilic substitution reactions. This step often requires the use of a suitable base and solvent to facilitate the reaction. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets. The phenylmorpholino group is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-phenyl-1(2H)-phthalazinone
  • 4-methyl-2-phenyl-1(2H)-phthalazinone
  • 2-methyl-4-(4-morpholinylcarbonyl)phenyl-1(2H)-phthalazinone

Uniqueness

2-methyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-phthalazinone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylmorpholino group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

2-methyl-4-(2-phenylmorpholine-4-carbonyl)phthalazin-1-one

InChI

InChI=1S/C20H19N3O3/c1-22-19(24)16-10-6-5-9-15(16)18(21-22)20(25)23-11-12-26-17(13-23)14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3

InChI Key

BCCRRQNAKAOLSD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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